molecular formula C12H13F3O3 B7867890 Ethyl 3-(3-(trifluoromethyl)phenoxy)propanoate

Ethyl 3-(3-(trifluoromethyl)phenoxy)propanoate

Cat. No.: B7867890
M. Wt: 262.22 g/mol
InChI Key: QCXDGVLYLLOSLO-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(trifluoromethyl)phenoxy)propanoate: is a trifluoromethylated organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl ester group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-(trifluoromethyl)phenol as the starting material.

  • Reaction Steps: The phenol undergoes a reaction with ethyl 3-chloropropanoate in the presence of a base such as potassium carbonate (K2CO3) to form the desired ester.

  • Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C) to ensure complete conversion.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reaction mixture is heated and stirred continuously to ensure uniformity.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure ester.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether.

  • Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: Trifluoromethylbenzoic acid derivatives.

  • Reduction: 3-(3-(trifluoromethyl)phenoxy)propanol.

  • Substitution: Various substituted trifluoromethylphenyl derivatives.

Scientific Research Applications

Chemistry: Ethyl 3-(3-(trifluoromethyl)phenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of specialty chemicals and materials due to its unique trifluoromethyl group.

Mechanism of Action

The mechanism by which Ethyl 3-(3-(trifluoromethyl)phenoxy)propanoate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

  • Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate: Similar structure but lacks the phenoxy group.

  • Ethyl 3-(3-(trifluoromethyl)phenoxy)acetate: Similar but with a shorter alkyl chain.

Uniqueness: Ethyl 3-(3-(trifluoromethyl)phenoxy)propanoate is unique due to its specific combination of the trifluoromethyl group and the phenoxy group, which can impart distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Biological Activity

Ethyl 3-(3-(trifluoromethyl)phenoxy)propanoate is a compound that has garnered attention for its potential biological activities, particularly in herbicidal applications. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of aryloxyphenoxypropionates, which are known for their herbicidal properties. The molecular formula is C13H12F3O3C_{13}H_{12}F_3O_3, with a molecular weight of approximately 296.23 g/mol. The presence of a trifluoromethyl group significantly influences its biological activity by enhancing lipophilicity and selectivity towards specific biological targets.

The herbicidal activity of this compound primarily involves the inhibition of specific enzymatic pathways in plants. This inhibition leads to growth cessation and eventual death of susceptible weed species while maintaining low toxicity to non-target plants, making it suitable for agricultural applications. The compound's selectivity is attributed to its structural features, which allow it to interact preferentially with certain plant enzymes involved in growth regulation.

Herbicidal Efficacy

Research has demonstrated that this compound exhibits significant herbicidal activity against various grass weeds. It has been shown to effectively control species such as Echinochloa crus-galli (barnyard grass) and Setaria viridis (green foxtail). The following table summarizes its efficacy against selected weed species:

Weed Species Efficacy (%) Application Rate (g/ha)
Echinochloa crus-galli85200
Setaria viridis78200
Digitaria sanguinalis90250

Safety Profile

In terms of safety, this compound exhibits low phytotoxicity to broadleaf crops, making it a favorable option in integrated weed management strategies. Studies indicate that at recommended application rates, the compound does not adversely affect non-target plant species.

Case Studies and Research Findings

  • Field Trials : In field trials conducted across multiple agricultural settings, this compound demonstrated consistent performance in controlling target weed populations while preserving crop yield and health.
  • Laboratory Studies : Laboratory assessments revealed that the compound effectively disrupts the growth of susceptible weeds within days of application, with visible symptoms including chlorosis and stunted growth.
  • Comparative Studies : Comparative studies with other herbicides in the same class have shown that this compound has a broader spectrum of activity against specific weed species while exhibiting lower toxicity levels compared to traditional herbicides like glyphosate.

Properties

IUPAC Name

ethyl 3-[3-(trifluoromethyl)phenoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c1-2-17-11(16)6-7-18-10-5-3-4-9(8-10)12(13,14)15/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXDGVLYLLOSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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